![molecular formula C12H13NO3 B170636 Benzyl 2-oxopyrrolidine-1-carboxylate CAS No. 14468-80-5](/img/structure/B170636.png)
Benzyl 2-oxopyrrolidine-1-carboxylate
Overview
Description
“Benzyl 2-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It is a heterocyclic compound that belongs to the class of pyrrolidines .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, 2-pyrrolidinone reacts with n-butyllithium in tetrahydrofuran. In the second stage, the product from the first stage reacts with benzyl chloroformate in tetrahydrofuran . Another method involves the reaction of 2-pyrrolidinone with sodium hydroxide in toluene for 6 hours under reflux, followed by the reaction with benzyl chloroformate in toluene at 5 - 12℃ for 2 hours .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a benzyl group and a carboxylate group .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 219.24 g/mol . It has a high gastrointestinal absorption and is BBB permeant . The compound has a lipophilicity (Log Po/w) of 2.17 (iLOGP), 1.85 (XLOGP3), 1.41 (WLOGP), 1.06 (MLOGP), and 1.72 (SILICOS-IT), with a consensus Log Po/w of 1.64 . Its water solubility (Log S) is -2.38 (ESOL), -2.45 (Ali), and -2.83 (SILICOS-IT) .
Scientific Research Applications
Cholinesterase Inhibitors
- Benzyl 2-oxopyrrolidine-1-carboxylate derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. Some compounds in this class demonstrated moderate inhibitory effects against acetylcholinesterase, with certain derivatives showing activity comparable to established inhibitors (Pizova et al., 2017).
Potential Antibacterial Agents
- Derivatives of this compound were explored as potential penicillin analogues. However, they exhibited only very slight antibacterial activity (Miller et al., 1968).
Photocarboxylation
- The compound has been used in photocarboxylation reactions to transform benzylic C–H bonds into carboxylic acids, a method relevant in drug synthesis (Meng et al., 2019).
Co-Crystal Structure Studies
- The hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline, involving this compound, has been investigated, highlighting its potential in crystallography and materials science (Chesna et al., 2017).
Nootropic Activity
- Some derivatives of this compound have been tested for nootropic (cognitive enhancement) activity, indicating their potential use in neuropharmacology (Valenta et al., 1994).
Metal-Organic Frameworks
- A metal-organic framework (MOF) containing this compound has been synthesized for dye adsorption, showing good adsorption effects on certain dyes in aqueous solutions (Zhao et al., 2020).
Supramolecular Assemblies
- 3-oxopyrrolidine analogues, including derivatives of this compound, have been studied for their ability to form supramolecular assemblies. This research provides insights into the construction of complex molecular structures (Samipillai et al., 2016).
Safety and Hazards
The safety information for “Benzyl 2-oxopyrrolidine-1-carboxylate” indicates that it has the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Benzyl 2-oxopyrrolidine-1-carboxylate, also known as 1-(Benzyloxycarbonyl)-2-pyrrolidinone, is a compound that has been studied for its potential biological activity Compounds with a similar pyrrolidine structure have been tested as inhibitors of poly(adp-ribose) polymerase-1 and -2 (parp-1,-2), enzymes involved in the dna damage repair process .
Mode of Action
It is suggested that the pyrrolidine ring in the compound may interact with its targets by introducing different aromatic rings . This interaction could potentially lead to changes in the function of the target enzymes, affecting their role in DNA damage repair .
Biochemical Pathways
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect the dna damage repair process .
Result of Action
Given its potential role as an inhibitor of parp-1 and -2, it can be inferred that the compound may have an impact on the dna damage repair process .
properties
IUPAC Name |
benzyl 2-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZKGUWEAXMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448847 | |
Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14468-80-5 | |
Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.